molecular formula C20H22N2OS B2556765 N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide CAS No. 851411-91-1

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2556765
CAS No.: 851411-91-1
M. Wt: 338.47
InChI Key: QKNOKBRKVMSNMM-UHFFFAOYSA-N
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Description

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Mesityl Group: The mesityl group can be introduced through Friedel-Crafts alkylation or acylation reactions. These reactions involve the use of mesitylene and a suitable catalyst, such as aluminum chloride.

    Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage. This can be achieved by reacting the indole derivative with mesityl chloride and thioacetamide under appropriate conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Uniqueness

N-mesityl-2-((1-methyl-1H-indol-3-yl)thio)acetamide is unique due to the presence of the mesityl group and the thioacetamide linkage, which confer distinct chemical properties and biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

2-(1-methylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-13-9-14(2)20(15(3)10-13)21-19(23)12-24-18-11-22(4)17-8-6-5-7-16(17)18/h5-11H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNOKBRKVMSNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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